molecular formula C20H20N2O4 B11588977 (3aS,4R,9bR)-6-methoxy-4-(3-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-6-methoxy-4-(3-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11588977
M. Wt: 352.4 g/mol
InChI Key: PFUYSABXOOQSBD-GJYPPUQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-METHOXY-4-(3-METHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-4-(3-METHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-4-(3-METHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and tetrahydrofuran are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

6-METHOXY-4-(3-METHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-METHOXY-4-(3-METHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit bacterial DNA gyrase and topoisomerase, enzymes crucial for bacterial DNA replication . This inhibition can lead to the disruption of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHOXY-4-(3-METHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

(3aS,4R,9bR)-6-methoxy-4-(3-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C20H20N2O4/c1-25-14-6-3-5-12(9-14)19-16-8-4-7-15(16)17-10-13(22(23)24)11-18(26-2)20(17)21-19/h3-7,9-11,15-16,19,21H,8H2,1-2H3/t15-,16+,19+/m1/s1

InChI Key

PFUYSABXOOQSBD-GJYPPUQNSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C(=CC(=C4)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC=CC(=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.